molecular formula C24H18F4N2O2 B2611077 5-(4-FLUOROPHENYL)-7-METHYL-4-[3-(TRIFLUOROMETHYL)BENZOYL]-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE CAS No. 533874-08-7

5-(4-FLUOROPHENYL)-7-METHYL-4-[3-(TRIFLUOROMETHYL)BENZOYL]-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE

Cat. No.: B2611077
CAS No.: 533874-08-7
M. Wt: 442.414
InChI Key: YHEQRJQVMVNLFM-UHFFFAOYSA-N
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Description

5-(4-FLUOROPHENYL)-7-METHYL-4-[3-(TRIFLUOROMETHYL)BENZOYL]-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The presence of fluorine atoms in the compound enhances its metabolic stability and bioavailability, making it a significant molecule in medicinal chemistry.

Preparation Methods

The synthesis of 5-(4-FLUOROPHENYL)-7-METHYL-4-[3-(TRIFLUOROMETHYL)BENZOYL]-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The reaction typically involves the use of organoboron reagents and palladium catalysts under mild conditions.

Chemical Reactions Analysis

5-(4-FLUOROPHENYL)-7-METHYL-4-[3-(TRIFLUOROMETHYL)BENZOYL]-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is studied for its potential use as an anxiolytic and anticonvulsant agent due to its benzodiazepine core structure. The presence of fluorine atoms enhances its pharmacokinetic properties, making it a promising candidate for drug development .

Mechanism of Action

The mechanism of action of 5-(4-FLUOROPHENYL)-7-METHYL-4-[3-(TRIFLUOROMETHYL)BENZOYL]-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The fluorine atoms in the compound contribute to its high affinity for the GABA receptors, enhancing its pharmacological effects .

Comparison with Similar Compounds

Similar compounds to 5-(4-FLUOROPHENYL)-7-METHYL-4-[3-(TRIFLUOROMETHYL)BENZOYL]-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE include other benzodiazepines such as diazepam, lorazepam, and clonazepam. These compounds share a similar core structure but differ in their substituent groups, which affect their pharmacokinetic and pharmacodynamic properties. The presence of fluorine atoms in this compound makes it unique by enhancing its metabolic stability and bioavailability compared to other benzodiazepines .

Properties

IUPAC Name

5-(4-fluorophenyl)-7-methyl-4-[3-(trifluoromethyl)benzoyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F4N2O2/c1-14-5-10-20-19(11-14)22(15-6-8-18(25)9-7-15)30(13-21(31)29-20)23(32)16-3-2-4-17(12-16)24(26,27)28/h2-12,22H,13H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEQRJQVMVNLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=C(C=C3)F)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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